molecular formula C10H13Cl2NO2 B12310667 Methyl2-amino-3-(3-chlorophenyl)propanoatehydrochloride

Methyl2-amino-3-(3-chlorophenyl)propanoatehydrochloride

Cat. No.: B12310667
M. Wt: 250.12 g/mol
InChI Key: QDVSQQKLRHVYFU-UHFFFAOYSA-N
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Description

Methyl2-amino-3-(3-chlorophenyl)propanoatehydrochloride is a chemical compound with the molecular formula C10H13Cl2NO2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable substance in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-amino-3-(3-chlorophenyl)propanoatehydrochloride typically involves the esterification of 2-amino-3-(3-chlorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

Methyl2-amino-3-(3-chlorophenyl)propanoatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Methyl2-amino-3-(3-chlorophenyl)propanoatehydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl2-amino-3-(3-chlorophenyl)propanoatehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl2-amino-3-(3-chlorophenyl)propanoatehydrochloride can be compared with other similar compounds such as:

    Methyl2-amino-3-(4-chlorophenyl)propanoatehydrochloride: Similar structure but with a chlorine atom at the 4-position instead of the 3-position.

    Methyl2-amino-3-(2-chlorophenyl)propanoatehydrochloride: Chlorine atom at the 2-position.

    Methyl2-amino-3-(3-bromophenyl)propanoatehydrochloride: Bromine atom instead of chlorine.

The uniqueness of this compound lies in its specific substitution pattern and reactivity, which can influence its chemical behavior and applications.

Properties

Molecular Formula

C10H13Cl2NO2

Molecular Weight

250.12 g/mol

IUPAC Name

methyl 2-amino-3-(3-chlorophenyl)propanoate;hydrochloride

InChI

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H

InChI Key

QDVSQQKLRHVYFU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)Cl)N.Cl

Origin of Product

United States

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